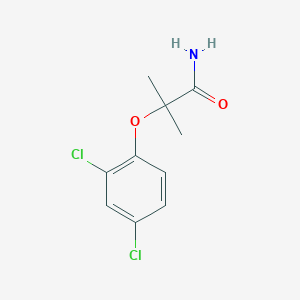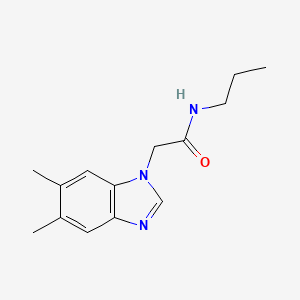![molecular formula C22H32N2O2S B4872110 1-(1-adamantyl)-4-[(2,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B4872110.png)
1-(1-adamantyl)-4-[(2,5-dimethylphenyl)sulfonyl]piperazine
Übersicht
Beschreibung
1-(1-adamantyl)-4-[(2,5-dimethylphenyl)sulfonyl]piperazine is a complex organic compound that features a unique structure combining an adamantyl group, a sulfonyl group, and a piperazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-adamantyl)-4-[(2,5-dimethylphenyl)sulfonyl]piperazine typically involves multiple steps. One common method starts with the preparation of 1-adamantylamine, which is then reacted with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide intermediate. This intermediate is subsequently reacted with piperazine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-adamantyl)-4-[(2,5-dimethylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other parts of the molecule.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve the use of catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-(1-adamantyl)-4-[(2,5-dimethylphenyl)sulfonyl]piperazine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a starting point for the development of new drugs.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It could be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(1-adamantyl)-4-[(2,5-dimethylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The adamantyl group provides steric bulk, which can influence the compound’s binding to proteins or other biomolecules. The sulfonyl group can participate in hydrogen bonding and other interactions, while the piperazine ring can act as a flexible linker that allows the molecule to adopt various conformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(1-adamantyl)-3-[(2,5-dimethylphenyl)sulfonyl]piperazine
- 1-(1-adamantyl)-4-[(3,5-dimethylphenyl)sulfonyl]piperazine
- 1-(1-adamantyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine
Uniqueness
1-(1-adamantyl)-4-[(2,5-dimethylphenyl)sulfonyl]piperazine is unique due to the specific positioning of the dimethylphenyl and sulfonyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The adamantyl group also imparts unique steric and electronic properties that can affect the compound’s interactions with other molecules.
Eigenschaften
IUPAC Name |
1-(1-adamantyl)-4-(2,5-dimethylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O2S/c1-16-3-4-17(2)21(9-16)27(25,26)24-7-5-23(6-8-24)22-13-18-10-19(14-22)12-20(11-18)15-22/h3-4,9,18-20H,5-8,10-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LECMDDJQDSNSBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)-4-methylbenzamide](/img/structure/B4872034.png)
![N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide](/img/structure/B4872038.png)

![4-({4-[(2,5-DIMETHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-6-ETHOXY-2H-CHROMEN-2-ONE](/img/structure/B4872066.png)
![3-benzyl-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4872074.png)

![2,6-dimethyl-4-[(2,4,5-trimethoxyphenyl)carbonothioyl]morpholine](/img/structure/B4872080.png)
![2-[2-chloro-4-(2-methylpropylsulfamoyl)phenoxy]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4872085.png)

![3-bromo-N-[2-(2-methoxyphenoxy)ethyl]benzamide](/img/structure/B4872091.png)
![methyl 3-({[(3-bromopropanoyl)amino]carbonyl}oxy)benzoate](/img/structure/B4872095.png)
![3-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4872102.png)
![N-tert-butyl-2-{2-ethoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide](/img/structure/B4872111.png)

